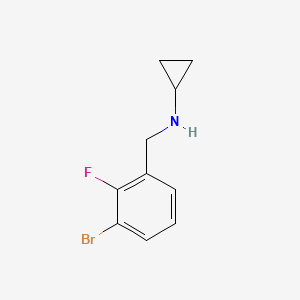

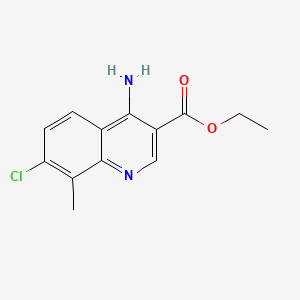

![molecular formula C10H17NO4S B566788 Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide CAS No. 1291487-31-4](/img/structure/B566788.png)

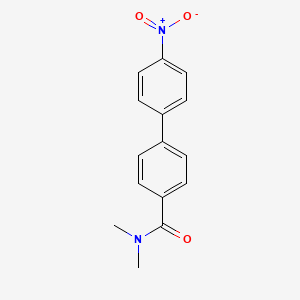

Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide is a specialty chemical . It is also known by its CAS number 1291487-31-4 .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility and purity, are not fully detailed in the search results . For comprehensive information, a Material Safety Data Sheet (MSDS) or similar document would be helpful.科学的研究の応用

Synthesis and Chemical Properties

Several studies have focused on developing efficient synthetic routes and investigating the chemical properties of tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide and its analogs. Meyers et al. (2009) described scalable synthetic routes to bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting its utility for further selective derivation and providing access to novel compounds that explore chemical spaces complementary to piperidine ring systems (Meyers et al., 2009). Additionally, an improved synthesis of 2-oxa-6-azaspiro[3.3]heptane as a more stable and soluble sulfonate salt was presented, offering access to a wider range of reaction conditions with the spirobicyclic 2-oxa-6-azaspiro[3.3]heptane (Richard N S van der Haas et al., 2017).

Application in Drug Discovery

The synthesis of novel scaffolds and intermediates for drug discovery is a critical area of application. Chalyk et al. (2017) synthesized 6-azaspiro[4.3]alkanes from four-membered-ring ketones, offering new scaffolds for drug discovery through a key transformation involving electron-deficient exocyclic alkenes and an in-situ generated N-benzylazomethine ylide (Chalyk et al., 2017). This approach demonstrates the potential of spirocyclic compounds in the development of new therapeutic agents.

Advanced Organic Synthesis Techniques

Research has also explored advanced organic synthesis techniques involving spirocyclic compounds. The synthesis of substituted 1,5-dioxaspiro[2.4]heptanes from 2,3-dichloroprop-1-ene by Alonso et al. (2002) showcases the catalytic lithiation of dichloropropene, leading to methylene-substituted diols and, subsequently, a series of 1,5-dioxaspiro[2.4]heptanes. These compounds are present in many biologically active natural compounds and serve as versatile intermediates in synthetic organic chemistry (Alonso et al., 2002).

作用機序

Target of Action

The primary targets of “Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide” are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Biochemical Pathways

The biochemical pathways affected by “this compound” are currently unknown . As research progresses, we can expect to gain more insight into the specific pathways this compound affects and their downstream effects.

Result of Action

The molecular and cellular effects of “this compound” are currently unknown . As research progresses, we will gain a better understanding of the effects of this compound at the molecular and cellular level.

特性

IUPAC Name |

tert-butyl 2,2-dioxo-2λ6-thia-6-azaspiro[3.3]heptane-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4S/c1-9(2,3)15-8(12)11-4-10(5-11)6-16(13,14)7-10/h4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUIVGVHSGBMMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CS(=O)(=O)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30719173 |

Source

|

| Record name | tert-Butyl 2,2-dioxo-2lambda~6~-thia-6-azaspiro[3.3]heptane-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1291487-31-4 |

Source

|

| Record name | tert-Butyl 2,2-dioxo-2lambda~6~-thia-6-azaspiro[3.3]heptane-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr](/img/structure/B566711.png)

![tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B566719.png)

![2-Chloro-6-[(1Z)-2-ethoxyethenyl]pyrazine](/img/structure/B566720.png)

![4-[(3-Fluorophenyl)carbonyl]benzonitrile](/img/structure/B566721.png)